![molecular formula C12H15NO4 B2639232 Ethyl [(2-methoxy-5-methylphenyl)amino](oxo)acetate CAS No. 24439-42-7](/img/structure/B2639232.png)
Ethyl [(2-methoxy-5-methylphenyl)amino](oxo)acetate
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Overview
Description
Ethyl [(2-methoxy-5-methylphenyl)amino](oxo)acetate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that has been used in the treatment of depression and anxiety disorders. This compound has been the subject of extensive scientific research due to its potential therapeutic benefits and unique mechanism of action.
Scientific Research Applications
Synthesis Applications
Synthesis of Pyrrole Derivatives : Ethyl 2-arylamino-2-oxo-acetates, closely related to Ethyl (2-methoxy-5-methylphenyl)aminoacetate, are used in synthesizing dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1 H -pyrrole-2,3-dicarboxylates. This process, catalyzed by triphenylphosphine, is significant in organic chemistry for producing pyrrole derivatives with potential applications in pharmaceuticals and materials science (Yavari, Aghazadeh, & Tafazzoli, 2002).
Production of Triazol Derivatives : Similar ethyl compounds are used to create various triazol derivatives, which are explored for their antimicrobial properties. This illustrates the compound's role in the development of new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Novel Derivative Synthesis : The compound is utilized in the synthesis of novel chemical structures, such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These syntheses contribute to the exploration of new chemical entities with potential applications in various scientific fields (Mohamed, 2021).
Chemical Analysis and Drug Development
Impurity Profiling in Drug Development : In the context of pharmaceutical development, related ethyl compounds are used in the impurity profiling of certain drugs. This is essential for ensuring the quality and safety of pharmaceutical products (Thomasberger, Engel, & Feige, 1999).
Learning and Memory Research : Derivatives of similar ethyl compounds have been synthesized and evaluated for their effects on learning and memory in animal models, highlighting the compound's relevance in neuroscience research (Jiang Jing-ai, 2006).
Antimicrobial Activity Evaluation : The synthesis and antimicrobial activity evaluation of compounds derived from similar ethyl chemicals emphasize their potential in developing new antimicrobial agents. This is crucial in addressing the growing issue of antibiotic resistance (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, suggesting that this compound may have wide-ranging effects on multiple biochemical pathways .
Result of Action
Related compounds have been shown to possess various biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
ethyl 2-(2-methoxy-5-methylanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-17-12(15)11(14)13-9-7-8(2)5-6-10(9)16-3/h5-7H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUCEUFIVXLYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate |
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